2-Bromo-6-methylnaphthalene

Übersicht

Beschreibung

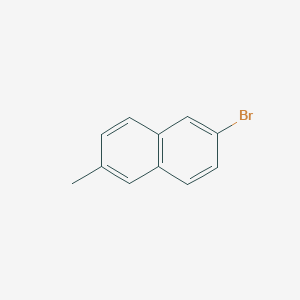

2-Bromo-6-methylnaphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methyl group at the sixth position. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylnaphthalene typically involves the bromination of 2-methylnaphthalene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form 6-methylnaphthalene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substitution reactions yield derivatives like 2-hydroxy-6-methylnaphthalene.

- Oxidation reactions produce 2-bromo-6-naphthoic acid or 2-bromo-6-naphthaldehyde.

- Reduction reactions result in 6-methylnaphthalene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-6-methylnaphthalene serves as a valuable intermediate in the synthesis of complex organic molecules. Its bromine atom allows for various substitution reactions, making it a versatile starting material for further chemical modifications. Notably, it can undergo reactions such as:

- Suzuki-Miyaura Coupling : This reaction enables the introduction of diverse functional groups by coupling with boronic acids.

- Negishi Coupling : Similar to Suzuki coupling, this method facilitates the formation of carbon-carbon bonds using organozinc reagents.

These reactions are crucial for developing new compounds in medicinal chemistry and materials science.

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory drugs. For instance, it has been studied as a precursor for synthesizing Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) . The synthesis pathway typically involves:

- Bromination of 2-Hydroxy-6-methylnaphthalene : This step yields this compound.

- Subsequent Reactions : The brominated compound can be further processed to produce active pharmaceutical ingredients (APIs) through various chemical transformations.

Additionally, molecular docking studies indicate that this compound interacts effectively with proteins involved in inflammatory pathways, suggesting its utility in drug design .

Materials Science

In materials science, this compound is utilized in the preparation of advanced materials and polymers. Its ability to participate in cross-coupling reactions allows for the creation of materials with tailored properties, which can be used in applications such as:

- Dyes and Pigments : The compound's aromatic nature makes it suitable for synthesizing colorants.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance specific characteristics like thermal stability and mechanical strength.

Biological Studies

Research has highlighted the biological activities of this compound, particularly its potential as an anti-inflammatory agent. Studies have demonstrated its capability to modulate enzyme interactions and metabolic pathways involving brominated aromatic compounds . This characteristic is significant for:

- Enzyme Inhibition Studies : Understanding how brominated compounds interact with biological targets can lead to insights into their therapeutic potential.

- Cancer Research : Its interaction with cancer-related proteins opens avenues for developing novel therapeutic strategies against various malignancies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methylnaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s hydrophobic interactions and overall stability within biological systems.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of a methyl group.

2-Bromo-6-chloronaphthalene: Contains a chlorine atom instead of a methyl group.

2-Bromo-6-fluoronaphthalene: Contains a fluorine atom instead of a methyl group.

Uniqueness: 2-Bromo-6-methylnaphthalene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Bromo-6-methylnaphthalene (BMN) is a brominated derivative of naphthalene, which has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for cancer research.

- Molecular Formula : C₁₁H₉Br

- Molecular Weight : 237.09 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 324.7 °C

- Melting Point : 106-109 °C

Pharmacological Significance

This compound has been identified as an active intermediate in the synthesis of anti-inflammatory drugs such as Naproxen and Nabumetone. The compound exhibits potential anti-inflammatory properties and has been implicated in cancer research due to its ability to inhibit specific protein interactions.

Table 1: Key Pharmacological Properties

| Property | Value |

|---|---|

| Anti-inflammatory Activity | Yes |

| Tyrosine-protein Inhibitor | Yes |

| Cancer Research Application | Yes |

The biological activity of BMN can be attributed to its interaction with various molecular targets:

- Inhibition of Tyrosine Kinases : BMN has shown potential as a tyrosine-protein inhibitor, which is significant in the context of cancer treatment. Tyrosine kinases play critical roles in cell signaling pathways that regulate cell proliferation and survival.

- Molecular Docking Studies : In silico studies have demonstrated that BMN exhibits low interaction energy and inhibition constants against specific protein targets, indicating its potential as a therapeutic agent. For instance, BMN's binding affinity to proteins involved in inflammatory pathways suggests it may modulate these pathways effectively.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of BMN:

- A study published in ChemSrc reported that BMN serves as an active intermediate in the production of anti-inflammatory agents, showcasing its utility in drug synthesis and development .

- Another research article emphasized BMN's role in cancer research, particularly its potential to inhibit matrix metalloproteinase (MMP) activity, which is crucial for tumor metastasis . MMP2, a key enzyme in the metastatic cascade, was highlighted as a target for BMN due to its involvement in extracellular matrix degradation.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Effects | Active intermediate in anti-inflammatory drugs |

| Cancer Research | Potential MMP inhibitor |

| Molecular Docking | Low binding energy with target proteins |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes substitution with nucleophiles under specific conditions. Key examples include:

Mechanistic Insight :

Substitution proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by electron-withdrawing effects of the bromine atom. Steric hindrance from the methyl group at position 6 slightly reduces reactivity compared to unsubstituted bromonaphthalenes.

Oxidation of the Methyl Group

The methyl group at position 6 can be selectively oxidized to form carbonyl or carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 120°C, 8 hours | 2-Bromo-6-naphthoic acid | Requires acidic medium |

| CrO₃ | Acetic acid, 90°C, 6 hours | 2-Bromo-6-naphthaldehyde | Limited to aldehyde formation |

| Ozone (O₃) | DCM, -78°C, followed by H₂O₂ | 2-Bromo-6-naphthoquinone | Requires reductive workup |

Industrial Relevance :

Oxidation to carboxylic acids is utilized in synthesizing intermediates for pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs) .

Reduction Reactions

The bromine substituent can be removed via reductive pathways:

| Reducing Agent | Conditions | Product | Catalyst |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, ethanol, 50°C | 6-Methylnaphthalene | 90% conversion in 2 hours |

| LiAlH₄ | THF, 0°C to reflux | 6-Methylnaphthalene (with trace dihydro derivatives) | Side products observed |

| NaBH₄/CuI | DMF, 80°C, 12 hours | Partial dehalogenation | Low efficiency |

Key Finding :

Catalytic hydrogenation is the most efficient method for bromine removal, achieving near-quantitative yields under mild conditions .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 90°C | 6-Methyl-2-arylnaphthalene |

| Heck | Pd(OAc)₂ | NEt₃, DMF, 120°C | 6-Methyl-2-vinylnaphthalene |

| Ullmann | CuI, 1,10-phenanthroline | DMSO, 130°C, 24 hours | 6-Methyl-2-(heteroaryl)naphthalene |

Applications :

These reactions are critical for synthesizing polyaromatic hydrocarbons (PAHs) used in organic electronics .

Electrophilic Aromatic Substitution (EAS)

The methyl group directs incoming electrophiles to specific positions:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 2-Bromo-6-methyl-1-nitronaphthalene | Para to methyl group |

| Cl₂, FeCl₃ | DCM, 25°C, 1 hour | 2-Bromo-6-methyl-4-chloronaphthalene | Meta to bromine |

| Ac₂O, H₃PO₄ | 80°C, 4 hours | 2-Bromo-6-methyl-1-acetylnaphthalene | Ortho to methyl group |

Mechanistic Notes :

The bromine atom deactivates the ring, while the methyl group activates it, leading to competitive substitution patterns.

Thermal and Photochemical Reactions

-

Thermal Rearrangement : Heating above 200°C induces partial isomerization to 1-bromo-6-methylnaphthalene via a radical pathway (observed in gas-phase studies).

-

Photolysis : UV irradiation in the presence of O₂ generates naphthoquinone derivatives through singlet oxygen-mediated oxidation .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis and functionalization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–120°C (varies by reaction) | ±15% yield deviation outside range |

| Solvent | Butanol or DMF | Polar aprotic solvents enhance SNAr |

| Catalyst Loading | 1–5 mol% Pd | Higher loadings reduce cost efficiency |

| Reaction Time | 2–12 hours | Prolonged time increases side products |

Case Study :

A continuous-flow reactor system for Suzuki couplings achieved 92% yield with a residence time of 20 minutes, demonstrating scalability .

Eigenschaften

IUPAC Name |

2-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGQAYZZFOJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348767 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37796-78-4 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.